molecular formula C17H16Cl2N2O3 B3014907 [1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate CAS No. 522642-31-5

[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate

Cat. No.: B3014907
CAS No.: 522642-31-5
M. Wt: 367.23
InChI Key: SQHAWPGCXASBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ester derivative featuring a 5,6-dichloropyridine-3-carboxylate core linked to a substituted propanamide moiety. The structure comprises a 4-ethylanilino group attached to the carbonyl group of the propan-2-yl ester, contributing to its hydrophobic character.

Properties

IUPAC Name

[1-(4-ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-3-11-4-6-13(7-5-11)21-16(22)10(2)24-17(23)12-8-14(18)15(19)20-9-12/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHAWPGCXASBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)OC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethylanilino Intermediate: This step involves the reaction of 4-ethylaniline with a suitable acylating agent to form the ethylanilino intermediate.

    Coupling with 5,6-Dichloropyridine-3-carboxylic Acid: The intermediate is then coupled with 5,6-dichloropyridine-3-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Esterification: The final step involves esterification to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure optimal reaction rates.

    Use of Catalysts: Employing catalysts to enhance reaction efficiency.

    Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Inhibition of Spleen Tyrosine Kinase (Syk)

One of the primary applications of this compound is as an inhibitor of Syk kinase. Syk plays a crucial role in various hematological malignancies, including Non-Hodgkin's Lymphoma and chronic lymphocytic leukemia (CLL). The inhibition of Syk can lead to reduced tumor cell proliferation and survival, making it a promising target for cancer therapies .

Case Study:
A study published in Blood highlighted the effectiveness of Syk inhibitors in treating patients with CLL. The administration of compounds that inhibit Syk showed significant clinical activity, suggesting that [1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate could be beneficial in similar therapeutic contexts .

Treatment of Thrombotic Disorders

The compound has also been studied for its potential to prevent unwanted thrombosis. By inhibiting Syk activity, it may reduce platelet aggregation and inflammation, which are critical factors in thrombotic diseases .

Clinical Relevance:
Research indicates that selective inhibition of Syk can be advantageous in treating conditions such as restenosis and other inflammatory disorders related to thrombosis. This highlights the compound's versatility beyond oncology applications.

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of this compound have been investigated through various studies. Its ability to penetrate biological membranes and achieve therapeutic concentrations in target tissues is crucial for its efficacy as a drug candidate.

Data Table: Summary of Applications

ApplicationMechanismDisease TargetReference
Inhibition of SykKinase inhibitionNon-Hodgkin's LymphomaBlood Journal
Prevention of ThrombosisReduced platelet aggregationThrombotic DisordersPatent WO2009/136995A2

Mechanism of Action

The mechanism of action of [1-(4-Ethylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
[1-(4-Methoxyanilino)-1-oxopropan-2-yl] 6-oxo-1-propylpyridazine-3-carboxylate 4-Methoxyanilino, pyridazine core ~405.8 APCI-MS ionization challenges ([M+H]+ not observed); lower solubility in polar solvents
[2-(2-Fluoroanilino)-2-oxoethyl] 5,6-Dichloropyridine-3-carboxylate (CAS: 733025-20-2) 2-Fluoroanilino ~357.6 Enhanced electron-withdrawing effects; potential antimicrobial activity inferred
(2-Morpholin-4-yl-2-oxoethyl) 5,6-Dichloropyridine-3-carboxylate (CAS: 733025-20-2) Morpholine substituent ~359.6 Improved solubility in aqueous media due to morpholine’s polarity
N-[(2S)-3-(4-Ethoxyphenyl)-1-oxopropan-2-yl]benzamide derivatives 4-Ethoxyphenyl, benzamide backbone ~400–450 Demonstrated moderate kinase inhibition in vitro; substituent-dependent activity

Key Findings

Electronic Effects: The 4-ethylanilino group in the target compound provides moderate hydrophobicity compared to the 4-methoxyanilino analog (), which may reduce solubility in polar solvents but enhance membrane permeability . 5,6-Dichloropyridine vs.

Biological Activity: While direct data for the target compound are unavailable, morpholine-containing analogs () show enhanced solubility and bioavailability, suggesting that substituent modifications (e.g., ethyl vs. morpholine) could optimize pharmacokinetics .

Synthetic Challenges: The synthesis of similar esters (e.g., ) often requires controlled reaction temperatures (45–50°C) and sodium carbonate as a base, implying that the target compound’s synthesis may follow analogous protocols . APCI-MS ionization issues observed in the 4-methoxyanilino analog () suggest that the target compound’s ethyl group might mitigate such challenges due to reduced polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.